tert-Butyl (4-methylbenzyl)glycinate
Description
tert-Butyl (4-methylbenzyl)glycinate is a glycine derivative featuring a tert-butyl ester group and a 4-methylbenzyl substituent on the glycine nitrogen. The tert-butyl ester group is commonly employed for its steric bulk, which enhances stability during synthetic procedures, while the 4-methylbenzyl substituent may influence solubility, reactivity, and binding properties in target applications .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C14H21NO2/c1-11-5-7-12(8-6-11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3 |
InChI Key |
KYGKFGUMGSALTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide or other strong bases in polar solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Glycinate Esters
Key Observations :
- Substituent Effects : The 4-methylbenzyl group in the target compound likely enhances lipophilicity compared to polar groups like mesitylsulfonyl or hydroxyacyl . Conversely, electron-withdrawing groups (e.g., nitrothienyl in ) may increase electrophilicity at the glycine nitrogen.
- Synthetic Efficiency : Yields vary significantly depending on the substituent and method. Hydroxyacyl derivatives achieve high yields (90%) via HOBt/EDC∙HCl coupling , while radical cross-coupling for bulky aryl groups yields 54% .
Organocatalysis and Medicinal Chemistry
- Allylcarbamothioyl Derivative : Demonstrates utility in enantioselective Michael additions, leveraging the thiourea moiety for substrate activation .
- Nitrothienyl-Chlorobenzyl Analog: Potential applications in targeting nuclear receptors (e.g., NR1D1) due to its heteroaromatic and halogenated motifs .
Stability and Reactivity Trends
- Steric Protection : The tert-butyl group in all analogs shields the ester from nucleophilic attack, enabling compatibility with diverse reaction conditions (e.g., palladium-catalyzed allylic alkylation ).
- Deprotection Efficiency : Acidic cleavage of the tert-butyl ester is straightforward, as demonstrated in the synthesis of L-histidine derivatives .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing tert-Butyl (4-methylbenzyl)glycinate, and what coupling agents are effective?
- Methodology : A common approach involves peptide coupling reactions. For example, tert-butyl glycinate hydrochloride can react with hydroxy acids using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as coupling agents. The reaction is typically conducted at 0°C with DIPEA as a base, followed by purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to achieve yields up to 89% .
- Key Considerations : Molar ratios (e.g., 1.1 equiv. of HOBt/EDC·HCl) and temperature control are critical to minimize side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use and NMR in deuterated solvents (e.g., chloroform-d) to verify stereochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., HRMS-CI for accurate mass determination) .
- Purity Assays : GC analysis (≥92.5% area%) and IR spectroscopy for functional group validation .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Guidelines : Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may degrade the tert-butyl ester group .
Advanced Research Questions
Q. How can reaction yields of this compound derivatives be optimized in complex coupling reactions?
- Strategies :
- Reagent Optimization : Test alternative coupling agents (e.g., DCC or PyBOP) or additives (e.g., DMAP) to improve efficiency.
- Solvent Screening : Evaluate polar aprotic solvents (e.g., DMF or THF) for solubility and reaction kinetics.
- Temperature Gradients : Explore room-temperature vs. cryogenic conditions to balance reaction speed and selectivity .
Q. How should researchers address discrepancies in spectral data (e.g., NMR) for this compound derivatives?
- Troubleshooting :
- Comparative Analysis : Compare spectral data with structurally analogous compounds (e.g., tert-butyl piperazine-carboxylate derivatives) to identify unexpected shifts or splitting .
- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve stereochemical ambiguities .
Q. What role does the tert-butyl group play in modulating reactivity during downstream synthetic modifications?
- Mechanistic Insights : The tert-butyl group acts as a steric shield, protecting the glycinate backbone from nucleophilic attack. However, it may hinder reactions requiring electrophilic activation (e.g., alkylation at the glycine nitrogen). Computational modeling (DFT) can predict steric/electronic effects .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Experimental Design :
- Enzyme Assays : Screen for inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates.
- Cellular Models : Assess cytotoxicity and bioactivity in cancer cell lines (e.g., IC determination via MTT assays) .
Data Contradiction and Research Gap Analysis
Q. How should researchers proceed when direct data on this compound is limited?
- Recommendations :
- Analogous Systems : Extrapolate from structurally related compounds (e.g., tert-butyl piperazine-carboxylates or boronate esters) to predict reactivity or bioactivity .
- Computational Modeling : Use molecular docking or MD simulations to hypothesize interaction mechanisms .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
